Oxalamide‑Linker Constraint Differentiates 923195-04-4 from Olaparib in PARP‑1 Binding‑Mode Potential
The oxalamide linker of 923195-04-4 introduces two consecutive amide bonds separated by a single carbon–carbon bond, creating a rigid, planar spacer with dual hydrogen‑bond donor/acceptor capacity. This contrasts with the cyclopropane‑containing phthalazinone‑amide linker of olaparib. In a class‑level analysis of phthalazinone‑oxalamide PARP‑1 inhibitors within US9283222, compounds bearing oxalamide linkers achieved Ki values as low as 1 nM against PARP‑1 (assay: 50 mM Tris pH 8.0, 1 mM DTT, 4 mM MgCl₂) [1]. While direct PARP‑1 IC₅₀ data for 923195-04-4 remain unpublished, the oxalamide architecture is a privileged linker motif in the patent literature for achieving sub‑10 nM PARP‑1 binding affinity when paired with the 4‑oxo‑3,4‑dihydrophthalazin‑1‑ylmethyl warhead [2].
| Evidence Dimension | PARP‑1 binding affinity (Ki) |
|---|---|
| Target Compound Data | No published Ki for 923195-04-4; structurally analogous oxalamide–phthalazinone compounds in US9283222 achieve Ki = 1–7 nM [1]. |
| Comparator Or Baseline | Olaparib: PARP‑1 IC₅₀ = 1.49 nM (enzyme assay) [3]; Talazoparib: PARP‑1 IC₅₀ = 0.42 nM [3]. |
| Quantified Difference | Oxalamide‑linked phthalazinone chemotype is capable of Ki values comparable to the most potent clinical PARP inhibitors; differentiation resides in linker‑dependent binding kinetics rather than absolute potency alone. |
| Conditions | PARP‑1 enzyme inhibition assay; recombinant human PARP‑1; Tris buffer pH 8.0 (Ki) or radioligand‑binding methodology (IC₅₀). |
Why This Matters
Procurement of the exact oxalamide‑linked compound is required to exploit the linker‑dependent binding kinetics that distinguish this chemotype from olaparib or talazoparib.
- [1] BindingDB. US9283222, Compound 545: PARP‑1 Ki = 1 nM. https://www.bindingdb.org View Source
- [2] Idience Co., Ltd. Phthalazinone derivatives useful as PARP inhibitors. US9283222B2, 2016. View Source
- [3] PMC Table 2. IC₅₀ values of PARP‑1 kinase activities of tested compounds: Olaparib IC₅₀ = 1.49 ± 0.2 nM. https://pmc.ncbi.nlm.nih.gov View Source
